4-Chloro-1H-pyrrole-2-carboxamide (CAS 915229-96-8): Synthesis, Mechanistic Profiling, and Applications in Drug Discovery
4-Chloro-1H-pyrrole-2-carboxamide (CAS 915229-96-8): Synthesis, Mechanistic Profiling, and Applications in Drug Discovery
As drug resistance and complex disease pathways demand increasingly sophisticated molecular scaffolds, halogenated pyrroles have emerged as critical pharmacophores. Among these, 4-chloro-1H-pyrrole-2-carboxamide stands out as a highly versatile intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its pivotal role in developing next-generation therapeutics, including antibiotic adjuvants and receptor antagonists.
Physicochemical Profile and Nomenclature
To establish a baseline for analytical and synthetic workflows, the core quantitative data and identifiers for 4-chloro-1H-pyrrole-2-carboxamide are summarized below[1][2].
| Parameter | Specification |
| IUPAC Name | 4-Chloro-1H-pyrrole-2-carboxamide |
| CAS Registry Number | 915229-96-8 |
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| Common Synonyms | 4-chloropyrrole-2-carboxamide; 4-chloro-1H-pyrrole-2-carboxylic acid amide |
| Structural Features | C-4 halogenated electron-rich heterocycle with a C-2 hydrogen-bond donating/accepting amide |
Mechanistic Rationale: Overcoming Regioselectivity Challenges
The intrinsic electron-rich nature of the pyrrole ring dictates its reactivity. Unsubstituted pyrrole undergoes electrophilic aromatic substitution preferentially at the α-positions (C-2 and C-5) due to the superior stabilization of the intermediate Wheland complex by the nitrogen lone pair. Consequently, direct chlorination of pyrrole-2-carboxamide often yields complex mixtures of 4-chloro, 5-chloro, and 4,5-dichloro derivatives.
To achieve exclusive C-4 substitution, we must employ a directing group strategy. The introduction of a strongly electron-withdrawing trichloroacetyl group at the C-2 position dramatically alters the ring's electron density. The acyl group selectively deactivates the C-3 and C-5 positions, overriding the intrinsic α-directing effect and forcing the incoming electrophile (e.g., from N-chlorosuccinimide) to attack the meta-position (C-4). Following chlorination, the trichloroacetyl group serves as an excellent leaving group. Treatment with ammonia triggers a haloform-type cleavage, simultaneously installing the primary carboxamide and expelling chloroform to yield the target compound[3].
Fig 1: Regioselective synthesis workflow for 4-chloro-1H-pyrrole-2-carboxamide.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that no protocol is complete without built-in quality control. The following methodologies are designed as self-validating systems to ensure structural integrity and high purity.
Protocol A: Trichloroacetyl-Directed Synthesis (Preferred for Scale-Up)
Objective: Synthesize 4-chloro-1H-pyrrole-2-carboxamide from 2-trichloroacetylpyrrole.
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Chlorination: Dissolve 2-trichloroacetylpyrrole (1.0 eq) in anhydrous chloroform. Slowly add N-chlorosuccinimide (NCS, 1.05 eq) at 0°C under an inert argon atmosphere.
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Reaction Progression: Warm the mixture to room temperature and stir for 12 hours.
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Validation Check 1: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the emergence of a slightly more polar spot indicates successful C-4 chlorination.
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Amidation & Cleavage: Concentrate the intermediate (4-chloro-2-trichloroacetylpyrrole) in vacuo. Redissolve in a 2.0 M solution of ammonia in methanol (5.0 eq). Stir at room temperature for 4-6 hours.
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Isolation: Remove the solvent and chloroform byproduct under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to afford the pure product.
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Final Validation (NMR): Analyze the product via 1H NMR (DMSO-d6).
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Critical Check: The presence of two distinct pyrrole protons (H-3 and H-5) exhibiting a small meta-coupling constant (
Hz) definitively confirms the 4-chloro substitution pattern, distinguishing it from the 5-chloro isomer[4].
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Protocol B: Direct Amidation of 4-Chloro-1H-pyrrole-2-carboxylic acid
Objective: Generate the carboxamide via peptide coupling chemistry, ideal for parallel library synthesis.
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Activation: Dissolve 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester[5].
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Coupling: Add ammonium chloride (2.0 eq) as the ammonia source. Stir for 14 hours.
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Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
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Validation (LC-MS): Confirm the product mass.
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Critical Check: The mass spectrum must show an [M+H]+ peak at m/z 145.0, with a characteristic isotopic pattern (approx. 3:1 ratio for M : M+2) confirming the presence of a single chlorine atom.
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Pharmacological Applications and Case Studies
4.1. Disarming Colistin Resistance in Gram-Negative Bacteria
The rise of multi-drug resistant (MDR) bacteria has necessitated the development of antibiotic adjuvants. Colistin (polymyxin E) resistance typically arises when bacteria modify their outer membrane lipid A with aminoarabinose or phosphoethanolamine, decreasing the electrostatic attraction toward the polycationic drug[6].
Derivatives of 4-chloro-1H-pyrrole-2-carboxamide, particularly those condensed with tryptamine scaffolds, have been identified as potent adjuvants. By acting on the bacterial outer membrane, these pyrrole-carboxamide hybrids reverse the shielding effect of lipid A modifications. When co-dosed with colistin, they restore the antibiotic's efficacy, achieving up to a 2048-fold reduction in the Minimum Inhibitory Concentration (MIC) in resistant strains like K. pneumoniae B9 and A. baumannii[6][7].
Fig 2: Mechanism of action for pyrrole-2-carboxamide-derived antibiotic adjuvants.
4.2. Prostaglandin EP4 Receptor Antagonists
Beyond antibacterial applications, the 4-chloropyrrole scaffold is utilized in the synthesis of selective EP4 receptor antagonists. For instance, 4-chloro-1H-pyrrole-2-carboxylic acid and its amide derivatives are critical precursors for assembling 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives. These compounds modulate the EP4 receptor pathway, offering therapeutic potential for treating chronic renal failure and diabetic nephropathy by mitigating prostaglandin-mediated inflammatory and fibrotic signaling[5].
References
- BLD Pharm. "915229-96-8 | 4-Chloro-1H-pyrrole-2-carboxamide".
- National Institutes of Health (NIH) - PMC.
- National Institutes of Health (NIH) - PMC. "Phallusialides A−E, Pyrrole-Derived Alkaloids Discovered from a Marine-derived Micromonospora sp. Bacterium Using MS-based Metabolomics Approaches".
- National Academic Digital Library of Ethiopia.
- Google Patents. "EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)
Sources
- 1. 915229-96-8|4-Chloro-1H-pyrrole-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. 4-CHLORO-1H-PYRROLE-2-CARBOXAMIDE | CAS#:915229-96-8 | Chemsrc [chemsrc.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Phallusialides A−E, Pyrrole-Derived Alkaloids Discovered from a Marine-derived Micromonospora sp. Bacterium Using MS-based Metabolomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy - Google Patents [patents.google.com]
- 6. Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
